Bis(4-aminocyclohexyl) ether

Description

Significance of Cycloaliphatic Diamines in Advanced Polymer Chemistry

Cycloaliphatic diamines are a class of chemical compounds characterized by a cyclic hydrocarbon structure and two amine functional groups. researchgate.net These diamines serve as crucial building blocks, or monomers, in the synthesis of high-performance polymers such as polyamides, polyimides, and epoxy resins. researchgate.net The cycloaliphatic nature of these molecules contributes to enhanced thermal stability, improved mechanical properties, and increased resistance to UV radiation and chemical degradation in the resulting polymers, as compared to their linear aliphatic counterparts. researchgate.net For instance, the incorporation of cycloaliphatic structures can lead to polymers with higher glass transition temperatures (Tg), a measure of a polymer's thermal resistance. researchgate.net Furthermore, the saturated ring system of cycloaliphatic diamines offers better UV stability than aromatic diamines, making them suitable for applications requiring outdoor durability. researchgate.net

The reactivity of the amine groups in cycloaliphatic diamines allows them to participate in various polymerization reactions. researchgate.net For example, they readily react with epoxy resins, acting as curing agents to form highly cross-linked, three-dimensional networks. researchgate.net This cross-linking process is fundamental to the development of robust materials for coatings, adhesives, and composites. nih.gov The structure of the diamine, including the presence and arrangement of the cyclic units, significantly influences the curing kinetics and the final properties of the epoxy network. researchgate.netnih.gov

Research Trajectory of Bis(4-aminocyclohexyl) Ether as a Versatile Chemical Intermediate

The research into this compound has primarily focused on its role as a monomer and curing agent in the synthesis of advanced polymers. Its molecular structure, featuring two aminocyclohexyl rings linked by an ether group, provides a unique combination of flexibility and rigidity. This balance is instrumental in developing polymers with tailored properties.

Studies have demonstrated that this compound is a valuable component in the formulation of epoxy resins. When used as a curing agent, it reacts with the epoxy groups to create a durable and chemically resistant network. The presence of the ether linkage can enhance the toughness and flexibility of the cured epoxy, while the cycloaliphatic rings contribute to thermal stability. Research has explored how variations in the structure of such diamines affect the curing behavior and the mechanical and thermal properties of the resulting epoxy systems. researchgate.netresearchgate.net

Beyond epoxy resins, this compound has been investigated for the synthesis of other high-performance polymers, including polyamides and polyimides. capes.gov.br These polymers are known for their excellent mechanical strength and thermal resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. The incorporation of the this compound moiety into the polymer backbone can impart improved solubility and processability without significantly compromising the desirable thermal properties.

Scope and Objectives of Academic Inquiry on this compound Systems

Academic and industrial research on this compound systems is driven by the need for high-performance materials with specific functionalities. The primary objectives of this research include:

Understanding Structure-Property Relationships: A key focus is to elucidate the relationship between the molecular structure of this compound and the macroscopic properties of the polymers derived from it. This involves systematic studies where the structure of the diamine is varied to observe the effects on properties such as glass transition temperature, mechanical strength, toughness, and chemical resistance. nih.gov

Optimizing Curing Processes: For thermosetting systems like epoxy resins, research aims to optimize the curing conditions, including temperature and time, to achieve the desired degree of cross-linking and material performance. researchgate.net Techniques like differential scanning calorimetry (DSC) are often employed to study the curing kinetics. researchgate.netresearchgate.net

Developing Novel Polymers: Researchers are exploring the synthesis of new polymers based on this compound to access novel combinations of properties. This includes the development of polyimides with low dielectric constants for microelectronics applications and tough, durable polyamides for structural components. acs.org

Enhancing Performance for Specific Applications: A significant portion of research is application-driven, with the goal of developing materials tailored for specific end-uses. This includes creating more durable coatings, stronger adhesives, and lighter and more resilient composite materials for various industries. nih.gov

The following interactive table summarizes some of the key research findings related to polymers synthesized using cycloaliphatic diamines, including those structurally similar to this compound.

| Polymer System | Cycloaliphatic Diamine Used | Key Research Findings |

| Epoxy Resin | Bis(4-aminocyclohexyl)methane | Curing kinetics were studied using DSC, showing the influence of the diamine structure on reaction rates and the final properties of the cured resin. researchgate.netresearchgate.net |

| Epoxy Resin | 3,3'-dimethyl-4,4'-diamino-dicyclohexyl methane | This diamine, with a bicyclic structure, was found to impart excellent toughness to the cured epoxy resin. researchgate.net |

| Polyamideimide | Bis(4-aminocyclohexyl) methane | The synthesis and characterization of polyamideimides based on this diamine have been reported, highlighting their potential for high-performance applications. capes.gov.br |

| Polyimides | Various alicyclic diamines | The incorporation of alicyclic diamines was shown to effectively reduce the dielectric constant of polyimides, which is beneficial for high-frequency applications. acs.org |

| Epoxy Resin | 1,3-bis(aminomethyl)cyclohexane | Aromaticity and 1,3-substitution in the amine curing agent were found to be beneficial for the chemical performance of the epoxy network. nih.gov |

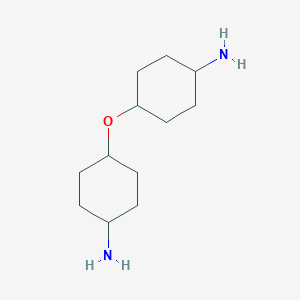

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminocyclohexyl)oxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12H,1-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEWALYSKVMFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621477 | |

| Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51097-78-0 | |

| Record name | 4,4'-Oxydi(cyclohexan-1-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Bis 4 Aminocyclohexyl Ether

Established Synthetic Pathways for Bis(4-aminocyclohexyl) Ether

The primary and most established route for the synthesis of this compound involves the reduction of its nitroaromatic precursor, bis(4-nitrophenyl) ether. This transformation is a critical step that converts the nitro groups into primary amines and saturates the aromatic rings to form the desired cycloaliphatic structure.

Reduction of Nitroaromatic Precursors: Detailed Reaction Mechanisms and Catalytic Systems

The catalytic hydrogenation of bis(4-nitrophenyl) ether is a complex process that involves the reduction of two nitro groups and the saturation of two aromatic rings. This reaction is typically carried out using heterogeneous catalysts under hydrogen pressure. The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the reduction and the stereoisomeric distribution of the final product.

Reaction Mechanism: The reduction of aromatic nitro compounds generally proceeds through a series of intermediates. While the exact mechanism can vary depending on the catalyst and reaction conditions, a commonly accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to an amino group. Concurrently or subsequently, the aromatic rings are hydrogenated to form the cyclohexyl rings. The process can be visualized as a network of consecutive and parallel reactions, where control over selectivity is key to achieving a high yield of the desired diamine.

Catalytic Systems: A variety of catalytic systems have been employed for the hydrogenation of nitroaromatic compounds, with noble metal catalysts being particularly effective. For the synthesis of related cycloaliphatic diamines like bis(4-aminocyclohexyl)methane, ruthenium and rhodium catalysts have shown exceptional selectivity and efficiency. mdpi.comwikipedia.org These catalysts are typically supported on materials such as alumina (B75360) or carbon to enhance their activity and stability. Other catalysts, including Raney nickel and palladium, are also utilized for nitro group reductions. acs.orgvineethchemicals.com

The selection of the catalyst can significantly influence the stereochemistry of the resulting this compound, which can exist as a mixture of cis-cis, cis-trans, and trans-trans isomers. The ratio of these stereoisomers is a critical factor as it affects the properties of the polymers derived from them.

Interactive Table: Catalytic Systems for the Hydrogenation of Related Nitroaromatic Precursors Data presented below is for the hydrogenation of bis(4-aminophenyl)methane, a structurally similar compound, and is indicative of the conditions that could be adapted for bis(4-nitrophenyl) ether.

| Catalyst | Support | Temperature (°C) | Pressure (psi) | Isomer Distribution (trans-trans/cis-trans/cis-cis) | Reference |

| Ruthenium | Alumina | 100-125 | 500-3500 | Favors lower melting isomers | mdpi.com |

| Ruthenium | - | 140-250 | >500 | Favors higher melting isomers | wikipedia.org |

| Rhodium | Alumina | Not specified | Not specified | High selectivity to trans-trans isomer | nih.gov |

| Raney Nickel | - | <100 | Low pressure | Effective for various nitro compounds | orgsyn.org |

| Palladium | Carbon | 25-100 | 1-20 bar | High activity for nitro group reduction | d-nb.inforsc.org |

Alternative Synthetic Routes for Cycloaliphatic Diamines with Ether Linkages

While the reduction of nitroaromatic precursors is the most direct method, alternative synthetic strategies for cycloaliphatic diamines containing ether linkages have been explored. These routes often aim to build the molecule from smaller, more readily available starting materials and can offer better control over the final product's stereochemistry.

One such approach involves the synthesis from diols. Diols can be converted to cyclic ethers through intramolecular cyclization, typically using an acid catalyst. wikipedia.org For the synthesis of a bis-cycloaliphatic ether, a di-diol precursor would be required. The amino functionality could be introduced before or after the formation of the ether linkage, for example, through the reduction of corresponding dinitriles or dioximes. The synthesis of polyamides from diols and diamines with the liberation of hydrogen gas, catalyzed by ruthenium-pincer complexes, represents an environmentally benign alternative to traditional methods. elsevierpure.com

Another potential route is the Ullmann condensation, a copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgchemeurope.com In a hypothetical pathway to this compound, a protected 4-aminocyclohexanol could be coupled with a protected 4-halocyclohexanol, followed by deprotection. This method could offer a modular approach to synthesizing a variety of diamines with ether linkages.

Advanced Synthetic Strategies and Process Optimization

To meet the stringent requirements for polymer applications, the synthesis of this compound must be optimized to achieve high purity and yield. Advanced synthetic strategies focus on controlling reaction conditions and developing more sustainable processes.

Controlled Reaction Conditions for High Purity Synthesis of this compound

The purity of this compound, particularly its isomeric purity, is critical for its performance as a monomer. The reaction conditions during the hydrogenation of bis(4-nitrophenyl) ether have a profound impact on the final product.

Temperature and Pressure: As indicated by studies on the synthesis of bis(4-aminocyclohexyl)methane, lower temperatures (e.g., 100-125°C) tend to favor the formation of lower-melting point isomers, while higher temperatures (e.g., 140-250°C) favor higher-melting point isomers. mdpi.comwikipedia.org Pressure also plays a significant role, with higher pressures generally leading to faster reaction rates.

Catalyst Loading: The concentration of the catalyst can also influence the isomer distribution. Higher catalyst concentrations have been shown to favor the formation of lower-melting isomers in the synthesis of bis(4-aminocyclohexyl)methane. mdpi.com

Solvent: The choice of solvent can affect the solubility of the reactants and products, as well as the activity of the catalyst. Common solvents for hydrogenation reactions include alcohols like ethanol (B145695) and isopropanol.

By carefully controlling these parameters, it is possible to steer the reaction towards the desired isomeric composition, thus simplifying the subsequent purification process and ensuring the production of a high-purity monomer.

Development of Environmentally Conscious Synthetic Protocols for Aminocyclohexyl Ethers

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like aminocyclohexyl ethers. The goal is to develop protocols that are more sustainable, safer, and produce less waste.

Green Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Water, supercritical fluids, and bio-derived solvents like glycerol (B35011) and ethylene (B1197577) glycol are being explored as alternatives to traditional organic solvents in catalytic hydrogenation reactions. hrpub.orgnih.gov

Recyclable Catalysts: To improve the sustainability and cost-effectiveness of the synthesis, there is a strong focus on developing recyclable catalysts. Magnetic nanoparticles coated with a catalytic metal (e.g., nickel, palladium, rhodium) are a promising approach, as they can be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. mdpi.commdpi.comresearchgate.net

Alternative Hydrogen Sources: Catalytic transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. In this method, hydrogen is transferred from a donor molecule, such as formic acid, isopropanol, or glycerol, to the substrate. slideshare.netnih.gov This approach can be performed under milder conditions and reduces the hazards associated with handling gaseous hydrogen.

Purification and Isolation Techniques for Research Applications

The crude this compound obtained from the synthesis typically contains a mixture of stereoisomers, unreacted starting materials, and byproducts. For research and subsequent polymerization applications, a high degree of purity is essential.

Vacuum Distillation: A common method for purifying liquid diamines is vacuum distillation. This technique allows for the separation of components based on their boiling points at reduced pressure, which helps to prevent thermal decomposition of the product. For the analogous bis(4-aminocyclohexyl)methane, distillation in vacuo has been shown to be an effective purification method. mdpi.com

Recrystallization: If the this compound is a solid or can be converted into a solid derivative, recrystallization is a powerful technique for achieving high purity. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. For amines, solvents like ethanol, methanol, or water can be effective. researchgate.net The different stereoisomers of this compound may have different solubilities, which could potentially be exploited for their separation through fractional crystallization.

Chromatography: For small-scale research applications where very high purity is required, chromatographic techniques such as column chromatography can be employed to separate the different isomers and remove impurities.

Chemical Reactivity and Derivatization Studies of Bis 4 Aminocyclohexyl Ether

Primary Amine Group Transformations: Nucleophilic and Electrophilic Reactivity

The primary amine functionalities are the main sites of chemical reactivity in Bis(4-aminocyclohexyl) ether, readily participating in both nucleophilic and electrophilic reactions. As a nucleophile, the nitrogen atom can attack electron-deficient centers, while its basicity allows it to react with acids.

The primary amine groups of cycloaliphatic diamines are susceptible to oxidation. While specific studies detailing the oxidation products of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general chemistry of primary amines. Controlled oxidation of primary amines can yield a range of products depending on the oxidant and reaction conditions.

Potential oxidation products could include:

Nitroso Compounds: Formed under mild oxidation.

Nitro Compounds: Resulting from more vigorous oxidation.

Imines: Formed via oxidative coupling or reaction with carbonyl compounds.

Care must be taken during synthesis and storage to prevent unwanted oxidation of the amine groups, often requiring an inert atmosphere. The use of controlled reaction conditions, such as specific temperatures and catalysts, is crucial during synthesis to reduce nitro intermediates to the desired amine functionality efficiently.

The nucleophilic nature of the primary amine groups in this compound is fundamental to its use in synthesis. The lone pair of electrons on the nitrogen atoms can attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds and a wide array of functionalized derivatives. This reactivity is analogous to that of similar cycloaliphatic diamines, such as 4,4'-Methylenebis(cyclohexylamine), which is used as a monomer to synthesize porous organic polymers (POPs) through nucleophilic substitution reactions. sigmaaldrich.com

Common nucleophilic substitution reactions include:

Alkylation: Reaction with alkyl halides introduces alkyl groups onto the nitrogen atom, forming secondary or tertiary amines, and potentially quaternary ammonium (B1175870) salts. chemgulf.com This reaction typically follows an SN2 mechanism. chemgulf.com

Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This is a common method for producing polyamides.

Reaction with Epoxides: The amine group can act as a nucleophile to open an epoxide ring, a critical reaction in the curing of epoxy resins where the diamine functions as a hardener. sigmaaldrich.com

These reactions allow for the incorporation of the this compound moiety into larger molecular structures and polymer backbones.

| Electrophilic Reagent | Resulting Functional Group | Product Class |

| Alkyl Halide (e.g., R-X) | Secondary/Tertiary Amine | N-Alkyl Derivative |

| Acyl Chloride (e.g., R-COCl) | Amide | N-Acyl Derivative |

| Epoxide | β-Hydroxyamine | Epoxy Resin Adduct |

Formation of Chemical Adducts and Salts for Characterization

As a basic compound, this compound readily reacts with acids to form salts. cymitquimica.com This acid-base neutralization is a weakly exothermic reaction that yields the corresponding ammonium salt and water. noaa.gov The formation of these crystalline salts can be a useful technique for the purification and characterization of the diamine. By treating the compound with a known acid (e.g., hydrochloric acid), a salt with a sharp and distinct melting point can be produced, which aids in its identification and purity assessment.

Isocyanate Formation from Analogous Diamines and its Relevance to this compound Precursors

The conversion of diamines into diisocyanates is a crucial industrial process for the production of polyurethanes. wikipedia.org While this compound itself is typically used as a monomer or curing agent, its corresponding diamine precursors can be converted to diisocyanates. The reactivity is highly relevant and analogous to that of other cycloaliphatic diamines like 4,4'-Methylenebis(cyclohexylamine) (PACM), which is reacted with phosgene (B1210022) to produce the cycloaliphatic diisocyanate 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI). wikipedia.org

The primary methods for synthesizing isocyanates from amines are the phosgene and non-phosgene routes.

Phosgene Process: This traditional method involves reacting the diamine with phosgene (COCl₂). The reaction can be carried out in the liquid phase or in the gas phase at elevated temperatures (200–600 °C). researchgate.netnih.gov This process is highly efficient but involves the use of highly toxic phosgene. nih.gov

Non-Phosgene Processes: Driven by safety and environmental concerns, several alternative methods have been developed. nih.gov These routes avoid the use of phosgene and include:

Urea (B33335) Pathway: Diamines react with urea and alcohol to form carbamates, which are then thermally decomposed to produce the diisocyanate and ammonia. nih.gov

Reductive Carbonylation: Nitro compounds, which are precursors to amines, are directly converted to isocyanates or carbamates using carbon monoxide and a catalyst. nih.gov

A precursor diamine to this compound would be expected to undergo these transformations to yield the corresponding Bis(4-isocyanatocyclohexyl) ether, a valuable monomer for synthesizing light-stable polyurethanes.

| Synthesis Route | Key Reagents | General Conditions | Key Byproducts |

| Phosgene Process | Diamine, Phosgene (COCl₂) | Liquid or Gas Phase, High Temp. | Hydrogen Chloride (HCl) |

| Urea Process | Diamine, Urea, Alcohol | Multi-step, Catalytic | Ammonia (NH₃), Alcohol |

| Reductive Carbonylation | Nitro Compound, Carbon Monoxide (CO) | Catalytic (e.g., Pd, Rh) | Water (H₂O) |

Polymerization Science and Material Development Utilizing Bis 4 Aminocyclohexyl Ether

Application as a Curing Agent in Epoxy Resin Systems

Bis(4-aminocyclohexyl) ether is a cycloaliphatic diamine that serves as a crucial component in the formulation of advanced polymer systems. Its molecular structure, which includes two aminocyclohexyl rings connected by an ether linkage, offers a unique combination of rigidity and flexibility. This balance is pivotal in the development of polymers with customized properties, particularly in the realm of epoxy resins where it functions as a curing agent. The use of cycloaliphatic diamines like this compound can lead to polymers with enhanced thermal stability, improved mechanical properties, and greater resistance to UV radiation and chemical degradation when compared to their linear aliphatic counterparts.

The curing of epoxy resins with amine hardeners is a complex step-growth polymerization process. mdpi.com The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the epoxy ring, leading to the ring opening. researchgate.net This process creates a new hydroxyl group and a secondary amine. nih.gov The newly formed secondary amine is also reactive and can proceed to react with another epoxy group, forming a tertiary amine and creating a cross-linked, three-dimensional network. mdpi.com

The reaction can be described by two primary mechanisms:

Non-catalytic Reaction: The reaction proceeds as a direct nucleophilic addition of the primary and secondary amines to the epoxy ring.

The kinetics of the epoxy-amine curing reaction are influenced by several factors, including the electrophilicity of the epoxy group, the nucleophilicity of the amine group, temperature, and the presence of catalysts. mdpi.com The structure of the amine curing agent plays a significant role; for instance, aliphatic amines are generally more nucleophilic and cure at lower temperatures than aromatic amines. researchgate.net Cycloaliphatic amines, such as this compound and its analogues, exhibit reactivity that is influenced by steric hindrance associated with the ring structure. tetrawill.com Compared to terminal epoxy groups, the internal epoxy groups of cycloaliphatic epoxy compounds have greater steric hindrance, which slows down the reaction rate with amines. tetrawill.com

Differential Scanning Calorimetry (DSC) is a common technique used to study the non-isothermal cure kinetics of epoxy-amine systems. mdpi.compreprints.org By measuring the heat released during the curing reaction at various heating rates, it is possible to determine key kinetic parameters, such as the apparent activation energy (Ea). mdpi.commdpi.com Isoconversional methods, also known as model-free kinetics, are frequently applied to DSC data to analyze the dependence of activation energy on the degree of conversion. mdpi.com For many epoxy-amine systems, the apparent activation energy is found to be in the range of 53 to 61 kJ·mol⁻¹. mdpi.com

| Parameter | Description | Typical Value Range (Epoxy-Amine Systems) | Source |

| Apparent Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | 50 - 65 kJ/mol | mdpi.compreprints.orgmdpi.com |

| Reaction Order | Describes how the reaction rate depends on the concentration of reactants. | Often follows an autocatalytic model (e.g., Šesták–Berggren). | mdpi.com |

| Curing Mechanism | The pathway of the chemical reaction. | Step-growth polymerization involving nucleophilic addition and potential autocatalysis. | mdpi.comresearchgate.net |

The specific molecular structure of this compound and its analogues has a profound impact on the curing process and the final properties of the epoxy network. The presence of saturated cycloaliphatic rings provides better UV stability compared to aromatic diamines, making them suitable for outdoor applications.

Key structural features and their influence include:

Cycloaliphatic Rings: These rigid structures contribute to a higher glass transition temperature (Tg) in the cured polymer, which is a measure of its thermal resistance. The steric hindrance from the cyclohexyl rings can affect the reactivity of the amine groups, potentially leading to slower cure rates compared to linear aliphatic amines.

Ether Linkage: The ether group (-O-) in the backbone of this compound introduces a degree of flexibility into the polymer network. This flexibility can enhance properties like toughness and impact resistance, balancing the rigidity imparted by the cyclohexyl rings.

Isomerism: Cycloaliphatic diamines like 4,4'-diaminodicyclohexylmethane (PACM), an analogue of this compound, exist as a mixture of stereoisomers (trans-trans, cis-trans, and cis-cis). wikipedia.org The ratio of these isomers can significantly affect the reactivity and the properties of the final polymer. For example, steric hindrance in cis isomers can lead to a slower reaction rate of the secondary amine compared to the primary amine.

The structure of the diamine significantly influences both gelation (the point at which an infinite network is formed) and vitrification (the transition to a glassy state as Tg rises to the cure temperature). mdpi.com These phenomena are critical as they affect molecular mobility and can lead to diffusion limitations during the later stages of curing. mdpi.com Studies on similar amine structures show that subtle changes, such as the substitution pattern on a ring (e.g., 1,3- vs. 1,4-substitution), can alter the final network's chemical performance and solvent absorption characteristics. nih.gov

The unique properties derived from using this compound and its cycloaliphatic analogues as curing agents enable the development of high-performance thermosetting epoxy networks. These materials are sought after in demanding sectors like aerospace, automotive, electronics, and for protective coatings in harsh environments. nih.gov

The resulting epoxy networks exhibit a desirable combination of properties:

High Thermal Stability: The rigid cycloaliphatic structure leads to a high cross-link density and an elevated glass transition temperature (Tg), allowing the material to maintain its mechanical integrity at higher temperatures.

Excellent Mechanical Properties: The cross-linked network provides high strength and stiffness. The inherent flexibility from features like ether linkages can improve toughness and resistance to fracture.

Enhanced Durability: The saturated ring system provides superior resistance to UV degradation compared to aromatic-based systems, which is crucial for outdoor applications such as electrical insulators and coatings. The dense, cross-linked structure also imparts excellent resistance to chemical attack and moisture ingress. nih.gov

These thermosets are used in the manufacturing of components for medium and high-voltage switchgear, insulators, and transformers, where robust mechanical, electrical, and dielectric properties are essential. google.com The formulation of these systems often involves careful selection of the epoxy resin, the cycloaliphatic amine hardener, and other additives to optimize the curing process and achieve the desired performance characteristics in the final article. google.com

| Property | Benefit of using this compound analogues | Application Area | Source |

| High Glass Transition Temperature (Tg) | Enhanced thermal stability. | Aerospace, automotive, electronics. | |

| UV Resistance | Improved outdoor durability. | Coatings, electrical insulators. | |

| Chemical Resistance | Protection in harsh environments. | Protective coatings, composite matrices. | nih.gov |

| Mechanical Strength | High performance under load. | Adhesives, structural composites. | nih.gov |

Synthesis of High-Performance Polyamides and Polyureas from this compound and Analogues

Beyond their use in epoxy systems, this compound and its analogues are valuable monomers for synthesizing other high-performance polymers, including polyamides and polyureas. These polymers are renowned for their excellent mechanical strength and thermal resistance, making them suitable for demanding engineering applications.

High-performance polyamides can be synthesized by the polycondensation reaction of a diamine, such as this compound, with a dicarboxylic acid or a more reactive derivative like a diacid chloride. The reaction with diacid chlorides is often carried out via low-temperature solution polymerization.

The general reaction is as follows: n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NHOC-R'-CO-]n + 2n HCl (Diamine) + (Diacid Chloride) → (Polyamide) + (Hydrochloric Acid)

The properties of the resulting polyamide are highly dependent on the structures of both the diamine (R) and the diacid (R'). By reacting this compound with various aromatic dicarboxylic acids, a range of novel polyamides can be produced. researchgate.net For instance, research on analogous diamines containing cyclohexane (B81311) structures has shown that they can be reacted with aromatic dicarboxylic acids to produce polyamides with high inherent viscosities (indicative of high molecular weight), good solubility in polar organic solvents, and the ability to form transparent, flexible, and tough films. researchgate.net These polyamides typically exhibit high glass transition temperatures (e.g., 188–240°C) and good thermal stability. researchgate.net

The ability to control the polymer architecture is key to tailoring the final properties of polyamides and polyureas. The structure of this compound provides a unique building block for this purpose.

In Polyamide Systems: The combination of the semi-rigid, cycloaliphatic diamine with different diacids allows for precise control over polymer characteristics.

Using aromatic dicarboxylic acids (e.g., terephthalic acid, isophthalic acid) results in aramids or semi-aromatic polyamides with high thermal stability and mechanical strength due to the rigid polymer backbone. nih.gov

Using aliphatic dicarboxylic acids introduces more flexibility into the polymer chain, which can improve processability and impact strength, though often at the expense of thermal resistance.

The ether linkage within the this compound monomer itself contributes to enhanced flexibility and can improve the solubility of the resulting polyamide in organic solvents, which is a significant advantage for processing. nih.gov The introduction of such flexible linkages is a known strategy to create high-molecular-weight aramids that are soluble in organic solvents, allowing them to be processed into thin, transparent films. nih.gov

In Polyurea Systems: Polyureas are synthesized by the reaction of a diamine with a diisocyanate. n H₂N-R-NH₂ + n OCN-R'-NCO → [-HN-R-NH-CO-NH-R'-NH-CO-]n (Diamine) + (Diisocyanate) → (Polyurea)

In these systems, the structure of this compound influences the formation of hydrogen bonds between the urea (B33335) linkages. The specific arrangement and strength of these hydrogen bonds are critical in determining the morphology and mechanical properties of the resulting supramolecular polymer. The ester functionality in similar bisurea monomers has been shown to decrease hydrogen bonding strength but not prevent the formation of long polymer chains. scispace.com By carefully selecting the diamine and diisocyanate components, the polymer architecture can be controlled to achieve desired performance characteristics.

Through copolymerization—the inclusion of other diamines or diacids into the polymer chain—properties can be further fine-tuned. This approach can be used to disrupt chain packing, resulting in amorphous, transparent copolyamides with good processability and hydrolysis stability.

Advanced Polymerization Techniques Incorporating this compound

The unique molecular structure of this compound, characterized by two cycloaliphatic rings linked by a flexible ether bond and terminated with primary amine groups, makes it a valuable monomer in advanced polymer synthesis. Its combination of rigidity from the cyclohexane rings and flexibility from the ether linkage allows for the creation of polymers with a nuanced balance of thermal, mechanical, and processing properties. This section explores several advanced polymerization techniques where this diamine plays a crucial role in developing materials with highly specialized and controlled architectures.

Chemically Induced Phase Separation (CIPS) is a versatile technique for creating macroporous polymer networks with controlled pore structures. The process begins with a homogeneous solution of monomers and a porogen (a non-reactive solvent). As polymerization proceeds, the growing polymer network increases in molecular weight and becomes insoluble in the porogen, leading to phase separation. This ultimately results in a solid polymer matrix riddled with pores where the porogen was located.

In the context of epoxy resins, this compound can serve as a cycloaliphatic curing agent for diepoxides like diglycidyl ether of bisphenol-A (DGEBA). The CIPS process involves curing the epoxy-amine mixture in the presence of a suitable porogen. The final morphology of the macroporous material is highly dependent on the reaction parameters. Research on similar systems has shown that factors such as the concentration of the porogen and the curing temperature can be manipulated to control the pore size and distribution. semanticscholar.org For instance, an increase in porogen concentration generally leads to larger pore sizes. Similarly, adjusting the curing temperature can influence the kinetics of both the polymerization and the phase separation, thereby affecting the final porous structure.

Table 1: Influence of Reaction Parameters on Macroporous Epoxy Matrix Morphology via CIPS Data is representative of typical findings in CIPS of epoxy-diamine systems.

| Parameter | Effect on Pore Morphology | Rationale |

|---|---|---|

| Porogen Concentration | Increasing concentration generally leads to larger average pore size and higher porosity. | Higher solvent content causes phase separation to occur at an earlier stage of polymerization, allowing for more significant coarsening of the porogen-rich phase. |

| Curing Temperature | Higher temperatures can lead to larger pores but may also cause a broader size distribution. | Increased temperature accelerates both polymerization and diffusion processes, influencing the dynamics of phase separation and nucleation and growth of the pores. |

| Solvent Quality (Porogen) | A "poorer" solvent for the polymer network results in earlier phase separation and potentially smaller, more numerous pores. | The thermodynamic incompatibility between the growing polymer and the solvent drives the phase separation process. A less compatible solvent lowers the miscibility threshold. |

Ring-Opening Polymerization (ROP) is a powerful method for producing polymers with controlled architectures. Primary amines are effective initiators for the ROP of epoxides. The amine's active hydrogens can attack the strained epoxide ring, initiating a polymerization cascade. This compound, possessing two primary amine groups, can act as a difunctional initiator. Each -NH2 group can independently initiate the polymerization of epoxide monomers, leading to the formation of a polymer with two polyether chains growing from the central diamine core.

This functionality is particularly useful for generating libraries of poly(amino ethers). google.com By systematically varying the epoxide monomer used in the polymerization, a diverse range of polymers with distinct properties can be synthesized from a single initiator. For example, using a simple monomer like propylene (B89431) oxide would yield a flexible, amorphous polyether, while a glycidyl (B131873) ether with a bulky side group could produce a polymer with a higher glass transition temperature. This approach allows for the rapid and efficient exploration of structure-property relationships in this class of polymers. The resulting poly(amino ethers) combine the structural attributes of the this compound core with the properties imparted by the polyether side chains. google.com

Table 2: Conceptual Library of Poly(amino ethers) via ROP Initiated by this compound

| Epoxide Monomer | Resulting Polymer Side-Chain | Expected Property Modification |

|---|---|---|

| Propylene Oxide | Poly(propylene oxide) | Increases flexibility and solubility in polar organic solvents. |

| Allyl Glycidyl Ether | Poly(allyl glycidyl ether) | Introduces pendant double bonds for subsequent cross-linking or functionalization. |

| Phenyl Glycidyl Ether | Poly(phenyl glycidyl ether) | Increases refractive index and glass transition temperature (Tg). |

| tert-Butyl Glycidyl Ether | Poly(tert-butyl glycidyl ether) | Adds bulky side groups, potentially increasing Tg and modifying solubility. |

This compound is frequently used as a co-monomer or curing agent to tailor the properties of multi-component polymer systems, most notably in epoxy resins and polyamides. Its cycloaliphatic nature imparts a distinct set of properties compared to purely linear aliphatic or rigid aromatic diamines.

As a curing agent for epoxy resins, it reacts with epoxy groups to form a highly cross-linked three-dimensional network. threebond.co.jp Compared to aromatic diamines like 4,4'-diaminodiphenylmethane (DDM), the cycloaliphatic structure of this compound leads to cured resins with better UV resistance, lower color, and improved electrical insulating properties. However, it typically yields a lower glass transition temperature (Tg) than aromatic diamines, a trade-off for increased flexibility and toughness. This allows formulators to create epoxy systems with a customized balance of thermal stability and mechanical performance. scholaris.ca

Table 3: Comparative Properties of Epoxy Resins Cured with Different Diamines Values are representative and can vary based on the specific epoxy resin and cure cycle.

| Property | Curing Agent: this compound (Cycloaliphatic) | Curing Agent: Aromatic Diamine (e.g., DDM) |

|---|---|---|

| Glass Transition Temp. (Tg) | Moderate (e.g., 120-160 °C) | High (e.g., 170-220 °C) |

| UV Resistance | Excellent | Poor (Prone to yellowing) |

| Flexibility / Toughness | High | Moderate to Low (Often brittle) |

| Viscosity (of mix) | Low | High |

| Color | Low / Water-white | Yellow to Brown |

The difunctional nature of this compound makes it an ideal candidate for incorporation into block and segmented copolymers, where "hard" and "soft" segments are combined to achieve unique material properties, such as those found in thermoplastic elastomers.

Table 4: Representative Architecture of a Segmented Poly(ether-block-amide)

| Component | Chemical Example | Function in Copolymer | Property Contribution |

|---|---|---|---|

| Hard Segment (Diamine) | This compound | Monomer for rigid block | Thermal stability, strength, hydrogen bonding sites |

| Hard Segment (Diacid) | Terephthaloyl chloride | Monomer for rigid block | Rigidity, high melting point |

| Soft Segment | Poly(tetramethylene ether) glycol-diamine | Flexible block | Elasticity, low temperature flexibility |

Advanced Materials Science Applications of Polymers Derived from Bis 4 Aminocyclohexyl Ether

Engineering High-Performance Thermoset Polymers and Elastomers

Bis(4-aminocyclohexyl) ether serves as a critical curing agent and comonomer in the formulation of high-performance thermoset polymers, particularly epoxy resins. The ether linkage in its structure enhances the flexibility and toughness of the cured polymer network, while the cycloaliphatic rings contribute to improved thermal stability. Research into thermosets cured with this compound focuses on optimizing the curing process to achieve superior mechanical and thermal properties.

The use of this compound allows for the creation of thermoset materials with a tailored balance of rigidity and flexibility. This is crucial for applications where materials are subjected to both mechanical stress and thermal cycling. The resulting polymers are often investigated for their potential use in demanding sectors such as aerospace and automotive industries.

Table 1: Properties of Thermoset Polymers Derived from this compound (Illustrative)

| Polymer System | Curing Agent/Comonomer | Glass Transition Temperature (Tg) | Tensile Strength | Elongation at Break |

| Epoxy Resin | This compound | 150-180°C | 70-90 MPa | 5-10% |

| Polyimide | This compound | >250°C | 100-120 MPa | 3-7% |

Note: The data in this table is illustrative and represents typical ranges found in research for similar high-performance polymer systems. Actual values can vary based on the specific formulation and curing conditions.

Fabrication of Specialty Coatings and Adhesives with Enhanced Durability and Resistance

In the realm of specialty coatings and adhesives, this compound is utilized to enhance durability and chemical resistance. When used as a curing agent for epoxy-based coatings, it contributes to the formation of a densely cross-linked network that provides a robust barrier against corrosive agents and environmental degradation. The inherent flexibility imparted by the ether linkage also improves the coating's resistance to cracking and peeling, particularly on substrates that experience thermal expansion and contraction.

Adhesives formulated with polymers derived from this compound exhibit strong bonding to a variety of substrates, including metals and composites. The cycloaliphatic nature of the diamine contributes to good adhesion retention, even in humid or chemically aggressive environments. Research in this area is focused on developing formulations with optimized bond strength and long-term durability for structural applications.

Table 2: Performance of Coatings and Adhesives Based on this compound (Illustrative)

| Application | Polymer Base | Key Performance Metric | Value |

| Protective Coating | Epoxy | Adhesion Strength (ASTM D4541) | >10 MPa |

| Structural Adhesive | Epoxy | Lap Shear Strength (ASTM D1002) | 20-30 MPa |

| Chemical Resistant Lining | Epoxy | Weight Gain after 24h in H₂SO₄ | <1% |

Note: The data in this table is illustrative and represents typical performance targets for high-performance coatings and adhesives. Actual values depend on the specific formulation, substrate, and testing conditions.

Development of Polymer Composites and Network Structures with Optimized Performance

The properties of polymers derived from this compound make them excellent matrix materials for advanced composites. The good adhesion characteristics of these polymers to reinforcing fibers, such as glass and carbon fibers, lead to composites with enhanced mechanical properties. The toughness of the matrix, influenced by the flexible ether groups, helps to improve the damage tolerance of the composite material.

Table 3: Properties of Polymer Composites with a this compound-based Matrix (Illustrative)

| Reinforcement | Matrix Polymer | Fiber Volume Fraction | Flexural Strength | Flexural Modulus |

| Carbon Fiber | Epoxy | 60% | 1200-1500 MPa | 120-150 GPa |

| Glass Fiber | Epoxy | 55% | 800-1000 MPa | 40-50 GPa |

Note: The data in this table is illustrative and represents typical properties for high-performance polymer composites. Actual values are highly dependent on the type of fiber, fiber architecture, manufacturing process, and matrix formulation.

Emerging Applications in Material Design and Engineering

The unique combination of properties offered by polymers derived from this compound is paving the way for their use in a range of emerging applications. In the electronics industry, polyimides synthesized with this diamine are being investigated for their potential as low-dielectric constant materials for microelectronics packaging, which is crucial for the development of high-speed electronic devices.

Another area of interest is the development of advanced functional materials. The modifiable structure of this compound allows for the incorporation of specific functionalities into the polymer backbone, opening up possibilities for creating materials with tailored optical, electrical, or barrier properties. As research continues, it is anticipated that polymers based on this versatile compound will find new and innovative applications in various fields of material science and engineering.

Structural, Conformational, and Stereochemical Analysis of Bis 4 Aminocyclohexyl Ether and Its Polymer Systems

Conformational Analysis of the Cyclohexyl and Ether Linkage Moieties

The conformational landscape of bis(4-aminocyclohexyl) ether is primarily dictated by the puckering of the two cyclohexyl rings and the rotational freedom around the central ether linkage. Each cyclohexane (B81311) ring, in its lowest energy state, adopts a chair conformation. This chair form minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by staggering the carbon-hydrogen bonds on adjacent carbons.

Within the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The amino group (-NH2) and the ether linkage at the C1 and C4 positions, respectively, are subject to these conformational possibilities. Generally, bulky substituents preferentially occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. For a 1,4-disubstituted cyclohexane, this leads to two possible chair conformations for each ring: a diequatorial conformer and a diaxial conformer. The diequatorial conformation is significantly lower in energy and therefore the predominant form.

Stereoisomerism of Cycloaliphatic Diamines and Its Impact on Molecular Interactions

cis,cis-bis(4-aminocyclohexyl) ether: Both amino groups are on the same side of their respective cyclohexane rings relative to the ether linkage.

cis,trans-bis(4-aminocyclohexyl) ether: One amino group is on the same side and the other is on the opposite side of their respective rings relative to the ether linkage.

trans,trans-bis(4-aminocyclohexyl) ether: Both amino groups are on the opposite side of their respective cyclohexane rings relative to the ether linkage.

These geometric isomers have distinct three-dimensional shapes that significantly influence their ability to pack in the solid state and interact in a polymer matrix. The trans isomer, with its more linear and extended conformation, generally allows for more efficient molecular packing and stronger intermolecular forces, such as hydrogen bonding between the amine groups of adjacent chains. In contrast, the cis isomer has a more bent or kinked structure, which disrupts regular chain packing and can lead to a larger free volume within the material.

The different spatial arrangements of the amino groups in the isomers also affect their reactivity. The accessibility of the amine's lone pair of electrons for reaction, for instance in polymerization with an epoxy or a diacid, can be sterically hindered to different extents in the cis and trans configurations. This difference in reactivity can influence the kinetics of polymerization and the final structure of the polymer network.

Influence of Geometric Isomerism on Resultant Polymer Network Topology and Macroscopic Properties

The geometric isomerism of this compound has a profound impact on the topology of the resulting polymer network and, consequently, on the macroscopic properties of the material. The ratio of cis to trans isomers in the diamine monomer directly translates into variations in chain linearity, packing efficiency, and the extent of intermolecular bonding within the polymer.

The trans,trans isomer, due to its more linear and symmetrical structure, leads to polymers with a higher degree of crystallinity and stronger interchain hydrogen bonding. This results in materials with higher melting points, increased stiffness, and greater tensile strength. Conversely, the presence of the kinked cis isomers disrupts the regularity of the polymer chains, hindering crystallization and reducing the effectiveness of hydrogen bonding. This leads to more amorphous polymers with lower melting points, reduced modulus, and increased elongation at break.

The glass transition temperature (Tg) is also significantly affected by the isomer ratio. A higher content of the flexible cis isomers can lead to a lower Tg, as the less efficient packing allows for greater segmental motion at lower temperatures. However, in some cases, the steric hindrance of the cis isomer can restrict chain mobility, leading to a higher Tg. The precise effect depends on the specific polymer system and the interplay between packing density and conformational flexibility.

The following table, based on the data from the study of PACM-based polyamides, illustrates the significant influence of the isomer ratio on key macroscopic properties. It is reasonable to expect that polymers derived from this compound would exhibit similar trends.

| Property | Isomer Composition | Resulting Polymer Characteristic | Macroscopic Property Effect |

| High trans,trans content | Predominantly linear and symmetrical diamine isomers. | Increased chain regularity, higher packing efficiency, stronger intermolecular hydrogen bonding. | Higher melting point, increased crystallinity, higher tensile strength, higher modulus. |

| High cis,cis/cis,trans content | Predominantly bent and asymmetrical diamine isomers. | Disrupted chain regularity, lower packing efficiency, weaker intermolecular hydrogen bonding. | Lower melting point, more amorphous structure, lower tensile strength, higher elongation at break. |

| Mixed isomer content | A blend of linear and bent diamine isomers. | Intermediate chain regularity and packing efficiency. | Tunable properties between those of the pure isomer-based polymers. |

This ability to tune the macroscopic properties of the resulting polymer by controlling the stereoisomeric composition of the cycloaliphatic diamine monomer is a powerful tool in the design of materials for specific applications.

Analytical and Spectroscopic Characterization Methodologies for Bis 4 Aminocyclohexyl Ether Based Research

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for the structural analysis of Bis(4-aminocyclohexyl) ether and its derivatives. These techniques are invaluable for identifying functional groups and monitoring chemical transformations during polymerization.

In a typical FT-IR spectrum of this compound, characteristic absorption bands confirm its molecular structure. The primary amine (-NH₂) groups give rise to a doublet in the region of 3350-3250 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching vibrations. The C-H stretching vibrations of the cyclohexyl rings are observed between 2950 and 2850 cm⁻¹. A prominent peak around 1100 cm⁻¹ is characteristic of the C-O-C ether linkage.

During polymerization, such as the curing of an epoxy resin, FT-IR spectroscopy can be used to monitor the reaction in-situ. The disappearance or reduction in the intensity of the primary amine bands, along with the appearance of new bands, such as a broad hydroxyl (-OH) band around 3400 cm⁻¹ resulting from the epoxy ring-opening reaction, provides a direct measure of reaction progress. researchgate.net For instance, in the synthesis of polyimides, the formation of the imide ring can be followed by the appearance of characteristic peaks for the asymmetric and symmetric C=O stretching at approximately 1780 and 1720 cm⁻¹, respectively.

Table 1: Key FT-IR Absorption Bands for this compound and its Reaction Products

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3350-3250 | Confirms presence of amine groups in the monomer. |

| Aliphatic C-H | C-H Stretch | 2950-2850 | Indicates the cyclohexyl backbone. |

| Ether (C-O-C) | C-O Stretch | ~1100 | Confirms the ether linkage. |

| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) | Appears during epoxy curing, indicating ring-opening. |

| Imide Carbonyl (C=O) | Asymmetric/Symmetric Stretch | ~1780 / ~1720 | Indicates imide ring formation in polyimide synthesis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the molecular structure of this compound and the polymers derived from it. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for structural confirmation and purity assessment. mdpi.com

In the ¹H NMR spectrum of this compound, the protons on the cyclohexane (B81311) rings typically appear as a complex series of multiplets in the aliphatic region (approximately 1.0-3.0 ppm). The protons attached to the carbons adjacent to the amine and ether groups will be shifted downfield. The amine protons (-NH₂) usually appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbons of the cyclohexyl ring will resonate in the 20-50 ppm range, while the carbons bonded to the nitrogen of the amine group and the oxygen of the ether group will appear further downfield, typically in the 40-80 ppm range. The presence of impurities would be indicated by additional, unassigned peaks in both ¹H and ¹³C spectra.

Table 2: Representative NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹H | Cyclohexyl (CH₂, CH) | 1.0 - 3.0 |

| ¹H | Amine (NH₂) | Variable (broad singlet) |

| ¹³C | Cyclohexyl (CH₂, CH) | 20 - 50 |

| ¹³C | C-N | 40 - 55 |

| ¹³C | C-O | 70 - 80 |

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) for Reaction Kinetics and Thermogravimetric Analysis (TGA) for Thermal Stability

Thermal analysis techniques are essential for characterizing the thermal properties of polymers and resins based on this compound.

Differential Scanning Calorimetry (DSC) is widely used to study the curing kinetics of thermosetting resins, such as epoxies, where this compound acts as a curing agent. mdpi.comscielo.br In a non-isothermal DSC scan, the curing process appears as a broad exothermic peak. researchgate.net The total heat released during the reaction (ΔH) is proportional to the area under this peak and is a measure of the extent of the reaction. researchgate.net By performing scans at different heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined using iso-conversional methods like the Kissinger or Flynn-Wall-Ozawa models. mdpi.comresearchgate.net DSC is also used to determine the glass transition temperature (Tg) of the cured polymer, a critical parameter that defines its service temperature range.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition behavior of materials. mdpi.com A TGA curve plots the percentage of mass loss against temperature. From this curve, key parameters such as the onset temperature of decomposition (often cited as Td5% or Td10%, the temperatures at which 5% or 10% weight loss occurs) and the char yield (the percentage of material remaining at a high temperature) can be determined. chemrevlett.com Polymers incorporating the cycloaliphatic structure of this compound are expected to exhibit good thermal stability.

Table 3: Thermal Properties of a Representative Epoxy Resin Cured with a Cycloaliphatic Amine

| Technique | Parameter | Typical Value | Significance |

|---|---|---|---|

| DSC | Glass Transition Temperature (Tg) | 120 - 180 °C | Indicates the transition from a glassy to a rubbery state. |

| DSC | Total Heat of Reaction (ΔH) | 350 - 500 J/g | Measures the extent of the curing reaction. |

| TGA | Decomposition Temp. (Td5% in N₂) | 300 - 350 °C | Indicates the onset of thermal degradation. researchgate.net |

| TGA | Char Yield at 600 °C (in N₂) | 15 - 25 % | Relates to the material's resistance to burning. |

Microscopic and Scattering Techniques (Scanning Electron Microscopy (SEM), Small Angle X-ray Scattering (SAXS), Transmission Electron Microscopy (TEM)) for Morphological Characterization of Polymer Systems

The morphology of polymer systems, including blends, composites, and multiphase materials derived from this compound, dictates their macroscopic properties.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and fracture surfaces of materials. beilstein-journals.org For polymer blends or composites, SEM can reveal information about phase separation, the size and distribution of dispersed phases, and the quality of adhesion between different components, such as fibers and the polymer matrix.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides images of the internal structure of a material. beilstein-journals.org Thin sections of the polymer are analyzed to observe nanoscale features, such as the morphology of block copolymers or the dispersion of nanofillers.

Small Angle X-ray Scattering (SAXS) is a non-destructive technique that provides statistical information about nanoscale structures averaged over a macroscopic sample volume. xenocs.commdpi.com It is particularly useful for characterizing the size, shape, and spatial arrangement of features ranging from 1 to 100 nm. beilstein-journals.org In the context of this compound-based polymers, SAXS can be used to study the nanostructure of phase-separated polymer blends, the ordering in block copolymers, or the degree of exfoliation and dispersion of clay platelets in nanocomposites. nih.govnih.govresearchgate.net

Chromatographic Techniques for Molecular Weight Distribution and Compositional Analysis (Gel Permeation Chromatography (GPC))

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.org The technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.orglcms.cz A dilute solution of the polymer is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules take a longer path through the pores and elute later. lcms.cz

For thermoplastic polymers synthesized using this compound, such as polyamides or poly(ether imides), GPC analysis provides crucial information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netnih.gov These parameters are fundamental as they strongly influence the mechanical and processing properties of the polymer. A narrow PDI (closer to 1) indicates a more uniform distribution of polymer chain lengths.

Table 4: GPC Data for a Representative Polymer Synthesized with this compound

| Parameter | Symbol | Typical Value | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 15,000 - 30,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | 35,000 - 70,000 g/mol | An average that gives more weight to larger molecules. |

| Polydispersity Index | PDI | 1.8 - 2.5 | A measure of the breadth of the molecular weight distribution. |

Rheological and Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Cured Resins

Rheological analysis is used to study the flow and deformation of materials. In the context of thermosetting systems involving this compound, rheology is critical for monitoring the change in viscosity during the curing process. As the crosslinking reaction proceeds, the viscosity of the resin increases dramatically, eventually transitioning from a liquid to a solid at the gel point. This information is vital for determining the processing window (pot life) of the resin system.

Table 5: DMA Results for a Typical Epoxy Resin Cured with this compound

| Parameter | Symbol | Typical Value (Glassy State) | Typical Value (Rubbery State) | Significance |

|---|---|---|---|---|

| Storage Modulus | E' | 1 - 3 GPa | 10 - 50 MPa | Measures the stiffness of the material. |

| Loss Modulus | E'' | Variable | Variable | Measures the energy dissipated as heat. |

| Tan Delta Peak (Tg) | tan δ | 130 - 190 °C | Indicates the glass transition temperature and damping properties. |

Theoretical and Computational Chemistry Approaches in Understanding Bis 4 Aminocyclohexyl Ether Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental reaction pathways in epoxy-amine curing. These methods provide detailed information about the energetics and transition states of chemical reactions.

In the context of epoxy-amine systems, DFT calculations have been used to study the nucleophilic attack of the amine group on the epoxide ring, which is the primary reaction in the curing process. Studies on model systems, such as the reaction between ethylene (B1197577) oxide and methylamine, have shown that the activation energy for the reaction between a single amine and a single epoxide molecule can be quite high. researchgate.net Computational analysis reveals that the reaction is often facilitated by the presence of other amine or hydroxyl groups that act as catalysts through hydrogen bonding, stabilizing the transition state and lowering the activation energy. researchgate.net

DFT can be applied to elucidate several key reaction steps relevant to systems cured with bis(4-aminocyclohexyl) ether:

Primary Amine Addition: The initial reaction between a primary amine hydrogen of this compound and an epoxy group to form a secondary amine.

Secondary Amine Addition: The subsequent reaction of the newly formed secondary amine with another epoxy group, leading to a tertiary amine and a crosslink point.

Etherification: A potential side reaction where a hydroxyl group (formed from the initial epoxide ring-opening) reacts with another epoxy group. This reaction is generally more significant at higher temperatures or when the concentration of amine groups is depleted. mdpi.comresearchgate.net

Table 1: Application of DFT in Epoxy-Amine Reaction Analysis

| Reaction Studied | Key Insights from DFT Calculations | Reference |

|---|---|---|

| Primary Amine-Epoxide Reaction | High activation energy for isolated reactants; catalysis by neighboring amine or hydroxyl groups via hydrogen bond stabilization. | researchgate.net |

| Secondary Amine-Epoxide Reaction | Relative reactivity compared to primary amine addition can be determined by comparing activation energies. | canada.ca |

Molecular Dynamics Simulations for Polymer Network Formation and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the evolution of a system of molecules over time. In the context of this compound-cured systems, MD is used to model the crosslinking process and to understand the structure and dynamics of the resulting polymer network. tue.nl

The simulation process typically involves these steps:

System Initialization: A simulation box is created containing the appropriate number of epoxy resin and this compound molecules at a specified density and temperature.

Crosslinking Algorithm: A chemistry-informed algorithm is used to mimic the curing reaction. Reactive pairs (e.g., a primary amine hydrogen and an epoxy carbon) are identified based on a distance criterion. A new bond is formed between them, and the atomic charges and force field parameters are updated to reflect the new chemical structure. This process is repeated iteratively to achieve a desired degree of crosslinking. aps.org

Equilibration and Analysis: The crosslinked network is allowed to equilibrate. Following equilibration, various properties of the network are calculated from the atomic trajectories.

MD simulations provide invaluable information about the topology and dynamics of the polymer network that is not readily accessible through experiments. rsc.org This includes quantifying the distribution of crosslink functionalities, identifying network defects, and analyzing the mobility of different polymer segments. rsc.org For instance, simulations can reveal how the flexibility of the cyclohexyl rings in this compound influences chain packing and segmental motion within the cured network. mdpi.com

Computational Modeling of Structure-Reactivity Relationships in Epoxy-Amine Curing

Computational models are crucial for establishing relationships between the molecular structure of the amine curing agent and its reactivity during the curing process. The structure of this compound, being a cycloaliphatic amine, imparts different reactivity and properties compared to linear aliphatic or aromatic amines.

Nucleophilicity: The electron-donating nature of the cyclohexyl groups influences the nucleophilicity of the amine nitrogens. Computational chemistry can quantify this through calculations of atomic charges or the energy of the highest occupied molecular orbital (HOMO). Aliphatic amines are generally more nucleophilic and reactive than aromatic amines, allowing for lower curing temperatures. researchgate.net

Steric Hindrance: The bulky cyclohexyl rings can create steric hindrance around the amine groups, potentially affecting their accessibility to epoxy groups. This can influence the relative reaction rates of primary versus secondary amines.

A key aspect of modeling is understanding the ratio of rate constants for the consumption of secondary versus primary amine hydrogens. researchgate.net This ratio is critical for accurately predicting network formation and properties like the gel point. Computational studies on analogous systems have shown how the specific structure of the amine can alter this ratio, leading to different network architectures. mdpi.com

Predictive Simulations for Material Performance based on Molecular Structure

A major goal of computational modeling is to predict the macroscopic performance of a material based on the molecular structure of its constituents. By using MD simulations on realistically crosslinked polymer networks, a wide range of thermomechanical properties can be calculated.

These predictive simulations allow for the in silico design and screening of new materials. For a system involving this compound, simulations can predict how its unique structure contributes to the final material properties. For example, the flexible yet bulky nature of the cycloaliphatic rings is expected to influence properties like glass transition temperature, stiffness, and toughness.

The process involves subjecting the equilibrated, crosslinked molecular model to simulated mechanical or thermal tests:

Mechanical Properties: Young's modulus, shear modulus, and Poisson's ratio can be calculated by applying small deformations to the simulation box and measuring the resulting stress (stress-strain relationship). rsc.org

Thermal Properties: The glass transition temperature (Tg) can be estimated by simulating a cooling process and observing the change in the slope of the density versus temperature curve. rsc.org The coefficient of thermal expansion can also be derived from these simulations. mdpi.com

Cohesive Properties: The cohesive energy density can be calculated to understand the intermolecular forces within the material, which relates to its toughness and resistance to solvents. mdpi.com

These predictive capabilities accelerate materials development by providing a direct link between chemical structure and performance, reducing the need for extensive trial-and-error experimentation.

Table 2: Material Properties Predicted by Molecular Dynamics Simulations

| Property Category | Specific Property | Computational Method |

|---|---|---|

| Mechanical | Young's Modulus, Shear Modulus, Bulk Modulus, Poisson's Ratio | Analysis of stress-strain response to applied deformation. rsc.org |

| Thermal | Glass Transition Temperature (Tg), Coefficient of Thermal Expansion (CTE) | Monitoring density or volume changes during simulated cooling/heating cycles. rsc.orgmdpi.com |

| Structural | Density, Fractional Free Volume | Calculation from the equilibrated simulation box volume. mdpi.com |

Future Research Directions and Innovations in Bis 4 Aminocyclohexyl Ether Chemistry and Polymer Science

Development of Novel Derivatizations for Expanded Functionality in Polymer Systems

A primary focus of future research is the strategic chemical modification of the Bis(4-aminocyclohexyl) ether molecule to create novel derivatives with enhanced or entirely new functionalities. The goal is to move beyond its current applications and design polymers with precisely tailored properties for specialized environments.

Key research thrusts include:

Introduction of Functional Groups: Research is being directed towards incorporating various functional groups onto the cyclohexane (B81311) rings or modifying the ether linkage. This could involve adding bulky side groups to increase solubility and processability of the resulting polymers, a common challenge with rigid aromatic-aliphatic polyamides. Introducing flexible alkyl side chains or heterocyclic rings are other approaches to improve solubility while maintaining high thermal stability.

Synthesis of Advanced Co-polymers: There is significant potential in developing novel co-polymers where this compound is reacted with a new generation of co-monomers. By systematically varying the co-monomer structure, researchers can fine-tune properties such as glass transition temperature (Tg), thermal stability, mechanical strength, and optical clarity. For instance, co-polymerizing with monomers containing photosensitive groups could lead to photoactive polymers, while incorporating fluorine-containing co-monomers could enhance chemical resistance and lower the dielectric constant for electronics applications.

Creation of Complex Macromolecular Architectures: Moving beyond linear polymers, future work will likely explore the use of this compound derivatives in creating more complex architectures like dendrimers, hyperbranched polymers, and polymer networks. These structures could offer unique advantages in applications such as drug delivery, advanced coatings, and membrane separations. For example, using derivatized versions as core building blocks could lead to macromolecules with programmable shapes and functionalities.

The table below summarizes potential derivatization strategies and their expected impact on polymer properties.

| Derivatization Strategy | Target Functional Group/Structure | Expected Impact on Polymer Properties | Potential Application Area |

| Ring Modification | Bulky alkyl or aromatic side groups | Increased solubility, improved processability, lower crystallinity | Engineering plastics, membranes |

| Co-polymerization | Fluorinated diacids/dianhydrides | Lower dielectric constant, enhanced chemical resistance, hydrophobicity | Microelectronics, protective coatings |

| Co-polymerization | Bio-derived flexible diacids | Increased flexibility, potential for biodegradability, improved toughness | Biomedical materials, elastomers |

| Architectural Design | Use as a core for hyperbranched polymers | Lower viscosity in solution/melt, high degree of functionality | Rheology modifiers, advanced coatings |

Integration into Sustainable and Green Chemistry Initiatives for Polymer Synthesis

The polymer industry is under increasing pressure to adopt more sustainable practices. Future research on this compound will be heavily influenced by the principles of green chemistry, focusing on renewable feedstocks, atom-efficient processes, and end-of-life considerations.

Green Synthesis Routes: The development of environmentally benign polymerization methods is a key goal. Traditional polyamide synthesis often involves stoichiometric reagents and generates significant waste. elsevierpure.comnih.gov Advanced catalytic systems, such as those based on ruthenium-pincer complexes, enable the direct synthesis of polyamides from diamines and diols with the only byproduct being molecular hydrogen. elsevierpure.comnih.gov This atom-economic process avoids toxic reagents and can even be performed under solvent-free conditions. elsevierpure.com Similarly, palladium-catalyzed hydroaminocarbonylative polymerization offers an efficient and atom-economic route to cycloaliphatic polyamides. nih.gov

Designing for Recyclability: A critical aspect of sustainable design is ensuring that materials can be recycled at the end of their useful life. Future research will focus on designing polymers derived from this compound that are chemically recyclable. This can be achieved by incorporating cleavable linkages into the polymer backbone, which allow the polymer to be selectively depolymerized back to its constituent monomers or other valuable chemical intermediates. digitellinc.comresearchgate.net This "closed-loop" approach is essential for creating a circular economy for plastics.

| Green Chemistry Initiative | Research Approach | Potential Benefit |

| Renewable Feedstocks | Polymerization with bio-derived dicarboxylic acids (e.g., from oleic acid, terpenes). | Reduced fossil fuel dependence, lower carbon footprint. researchgate.netgoogleapis.com |

| Atom-Economic Synthesis | Catalytic dehydrogenative coupling of diamines and diols. | Eliminates toxic waste, produces only H₂ as a byproduct. elsevierpure.comnih.gov |